molecular formula C8H5BrF4O B6312554 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol CAS No. 1005776-29-3

2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol

Cat. No.: B6312554
CAS No.: 1005776-29-3
M. Wt: 273.02 g/mol
InChI Key: QPODZYASXWWSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol is an organic compound with the molecular formula C8H5BrF4O It is characterized by the presence of a bromine atom, four fluorine atoms, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethane with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine or phenol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.

Scientific Research Applications

2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential use in drug development, particularly for designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,1,1,2-tetrafluoroethane: Similar in structure but lacks the phenol group.

    1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a similar tetrafluoroethyl group but differs in the position of the bromine atom and the presence of an ether linkage.

    5-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane-2,3-diol: Contains a similar tetrafluoroethyl group but has a more complex bicyclic structure.

Uniqueness

2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol is unique due to the combination of a bromine atom, four fluorine atoms, and a phenol group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-8(12,13)7(10,11)5-3-1-2-4-6(5)14/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPODZYASXWWSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)Br)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.